N'-butan-2-yl-N-(oxolan-2-ylmethyl)oxamide
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Overview
Description
N’-butan-2-yl-N-(oxolan-2-ylmethyl)oxamide is an organic compound with the molecular formula C12H22N2O3 It is a member of the oxamide family, characterized by the presence of an oxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-butan-2-yl-N-(oxolan-2-ylmethyl)oxamide typically involves the reaction of butan-2-amine with oxalyl chloride to form an intermediate, which is then reacted with oxolan-2-ylmethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The general reaction scheme is as follows:
Formation of Intermediate: Butan-2-amine reacts with oxalyl chloride in the presence of a base such as triethylamine to form an intermediate.
Final Product Formation: The intermediate is then reacted with oxolan-2-ylmethylamine to yield N’-butan-2-yl-N-(oxolan-2-ylmethyl)oxamide.
Industrial Production Methods
Industrial production of N’-butan-2-yl-N-(oxolan-2-ylmethyl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-butan-2-yl-N-(oxolan-2-ylmethyl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxamides and other oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxamides and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted oxamides depending on the nucleophile used.
Scientific Research Applications
N’-butan-2-yl-N-(oxolan-2-ylmethyl)oxamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-butan-2-yl-N-(oxolan-2-ylmethyl)oxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N’-butan-2-yl-N-(oxolan-2-ylmethyl)oxamide can be compared with other similar compounds such as:
N-(3-methylbutyl)-N’-(oxolan-2-ylmethyl)ethanediamide: Similar structure but different substituents, leading to variations in chemical reactivity and biological activity.
N-(butan-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetamide: Another related compound with distinct properties and applications.
The uniqueness of N’-butan-2-yl-N-(oxolan-2-ylmethyl)oxamide lies in its specific structural features, which confer unique chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
N'-butan-2-yl-N-(oxolan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-3-8(2)13-11(15)10(14)12-7-9-5-4-6-16-9/h8-9H,3-7H2,1-2H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOWPTRYWNOHPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=O)NCC1CCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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